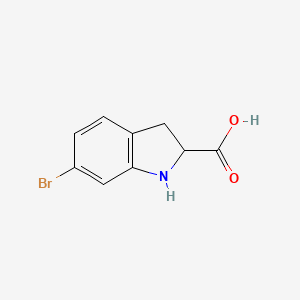

6-Bromoindoline-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

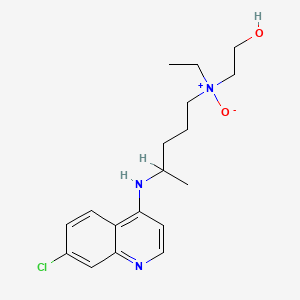

6-Bromoindoline-2-carboxylic acid is a chemical compound with the empirical formula C9H6BrNO2 and a molecular weight of 240.05 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds like 6-Bromochromone-2-carboxylic acid has been achieved through a microwave-assisted process . The reaction parameters such as the type of base, number of reagent equivalents, solvent, temperature, and reaction time were varied to optimize the reaction .Molecular Structure Analysis

The molecular structure of 6-Bromoindoline-2-carboxylic acid can be represented by the SMILES stringOC(=O)c1cc2ccc(Br)cc2[nH]1 . Chemical Reactions Analysis

Carboxylic acids like 6-Bromoindoline-2-carboxylic acid can undergo a variety of reactions. They can be deprotonated to form carboxylate salts, which can then react with electrophiles . They can also undergo addition reactions with nucleophiles at the carbonyl group .Physical And Chemical Properties Analysis

6-Bromoindoline-2-carboxylic acid is a solid substance . It has a molecular weight of 240.05 . The melting point of a similar compound, 6-Bromoindole-2-carboxylic Acid, is 224 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Bromoindole Alkaloids

6-Bromoindoline-2-carboxylic acid is pivotal in the synthesis of bromoindole alkaloids, specifically from Laurencia brongniartii. A sequential one-pot bromination-aromatization-bromination process transforms N-carbomethoxyindoline into N-carbomethoxy-2,3,5-tribromoindole, facilitating the total synthesis of natural products through the isolation of intermediate bromoindolines and bromoindoles (Suárez-Castillo et al., 2006).

Chiral Synthesis from L-Phenylalanine

The compound serves as a substructure in various biologically active natural products. Its synthesis from L-phenylalanine through nitration, followed by bromination and intramolecular cyclization, highlights its importance in producing biologically relevant molecules with high enantiomeric excess, demonstrating potential for industrial application due to the process's scalability, convenience, and cost-effectiveness (Liu, Qian, & Chen, 2010).

Unprotected Bromoindoles in Palladium-catalyzed Carbonylations

Palladium-catalyzed carbonylations of unprotected bromoindoles, including derivatives of 6-bromoindoline-2-carboxylic acid, have been successfully performed. This process yields various indole carboxylic acid derivatives efficiently, indicating its significant role in synthesizing CNS active amphetamine derivatives and demonstrating a method for direct synthesis without the need for protecting groups, which simplifies the production process of complex molecules (Kumar et al., 2004).

Photolabile Protecting Groups for Carboxylic Acids

A new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline shows increased sensitivity to multiphoton-induced photolysis, making it useful in vivo. Its superior solubility and low fluorescence enhance its utility as a caging group for biological messengers, demonstrating its potential in biological research and the controlled release of active molecules in specific environments (Fedoryak & Dore, 2002).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-bromo-2,3-dihydro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-2,4,8,11H,3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJZZFYVMWJPHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=CC(=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoindoline-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Myristic acid, [1-14C]](/img/structure/B579962.png)

![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)

![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)

![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/no-structure.png)

![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)

![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)